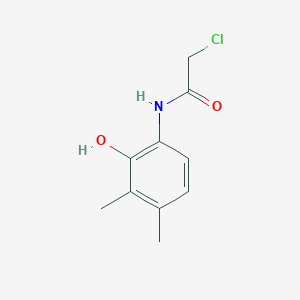
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile is a chemical compound that features a trifluoromethyl group and a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Wissenschaftliche Forschungsanwendungen
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzonitrile: This compound also features a benzonitrile core but with a dimethylamino group instead of an isopropylamino group.
3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile: This compound contains two trifluoromethyl groups and a chlorine atom, offering different chemical properties and reactivity.
Uniqueness
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the isopropylamino and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications .
Eigenschaften
IUPAC Name |
4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASCHIBWACYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)
![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)
![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)
![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2603048.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603049.png)
![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)
![1-(thiophen-2-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide](/img/structure/B2603052.png)


